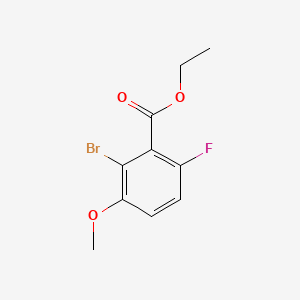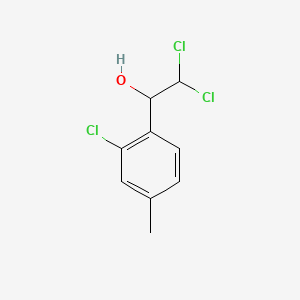
2,2-Dichloro-1-(2-chloro-4-methylphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-1-(2-chloro-4-methylphenyl)ethanol: is an organic compound with the molecular formula C9H9Cl3O It is characterized by the presence of two chlorine atoms attached to the same carbon atom, along with a chlorinated methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloro-1-(2-chloro-4-methylphenyl)ethanol typically involves the chlorination of 1-(2-chloro-4-methylphenyl)ethanol. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms to the desired positions on the molecule.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing chlorinating agents such as chlorine gas or thionyl chloride. The reaction conditions, including temperature and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2,2-dichloro-1-(2-chloro-4-methylphenyl)ethanone or corresponding carboxylic acids.
Reduction: Formation of less chlorinated alcohols or hydrocarbons.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: 2,2-Dichloro-1-(2-chloro-4-methylphenyl)ethanol is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s chlorinated structure makes it a candidate for studying the effects of halogenation on biological activity.
Industry: In the industrial sector, the compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1-(2-chloro-4-methylphenyl)ethanol involves its interaction with specific molecular targets. The presence of chlorine atoms can enhance the compound’s reactivity, allowing it to participate in various chemical reactions. The pathways involved may include nucleophilic attack on the chlorinated carbon atoms, leading to the formation of new chemical bonds and products.
Comparison with Similar Compounds
- 2,2-Dichloro-1-(4-chloro-2-methylphenyl)ethanol
- 2,2-Dichloro-1-(2-isopropoxy-4-methylphenyl)ethanol
- 2,2-Dichloro-1-(4-methylphenyl)ethanone
Comparison: Compared to similar compounds, 2,2-Dichloro-1-(2-chloro-4-methylphenyl)ethanol is unique due to its specific substitution pattern on the phenyl ring
Properties
Molecular Formula |
C9H9Cl3O |
|---|---|
Molecular Weight |
239.5 g/mol |
IUPAC Name |
2,2-dichloro-1-(2-chloro-4-methylphenyl)ethanol |
InChI |
InChI=1S/C9H9Cl3O/c1-5-2-3-6(7(10)4-5)8(13)9(11)12/h2-4,8-9,13H,1H3 |
InChI Key |
OPWVPGNIHLTKHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C(Cl)Cl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


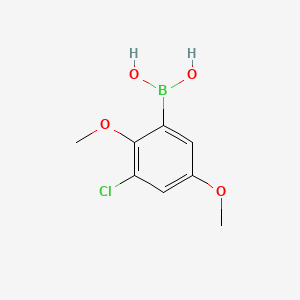
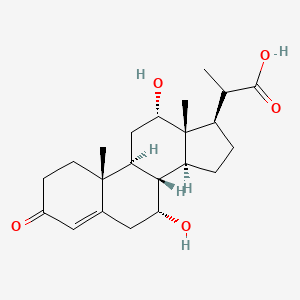

![3,3-Diethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14023445.png)
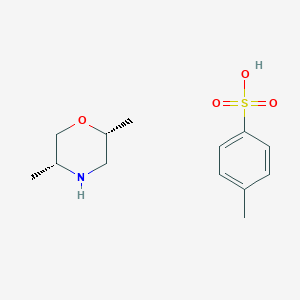
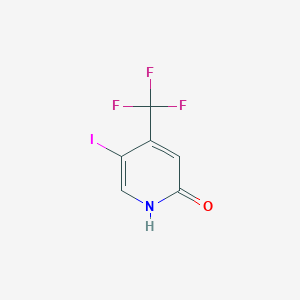
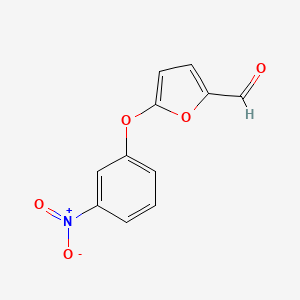
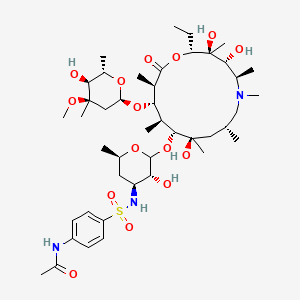
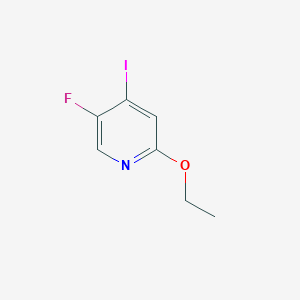
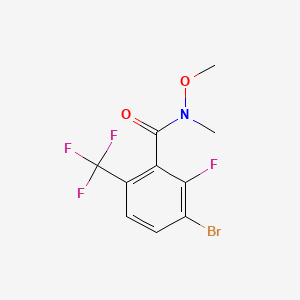
![[(2S)-2-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate](/img/structure/B14023491.png)


